molecular formula C22H13F2NO3 B2698903 2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-16-5

2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2698903
CAS No.: 923132-16-5
M. Wt: 377.347
InChI Key: KCSHSKUGXBFIGI-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at specific positions on the aromatic rings.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or chromen-4-one derivatives.

Scientific Research Applications

2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors through hydrogen bonding and van der Waals interactions. The chromen-4-one core can interact with various biological pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-fluorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of both the chromen-4-one core and the fluorinated benzamide moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2NO3/c23-17-7-3-1-5-14(17)21-12-19(26)16-11-13(9-10-20(16)28-21)25-22(27)15-6-2-4-8-18(15)24/h1-12H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSHSKUGXBFIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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